molecular formula C7H5BrN2 B1517274 2-Bromo-5-cyano-4-picoline CAS No. 1003711-35-0

2-Bromo-5-cyano-4-picoline

Cat. No.: B1517274
CAS No.: 1003711-35-0
M. Wt: 197.03 g/mol
InChI Key: DHUDYHHQMIRPHS-UHFFFAOYSA-N
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Description

“2-Bromo-5-cyano-4-picoline” is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is an important pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom at the 2nd position, a cyano group at the 5th position, and a methyl group at the 4th position .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 288°C, a density of 1.61 g/cm³, and a flash point of 128°C. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Facile Synthesis of Heterocycles

Research by Darwish (2008) in the journal Molecules highlights the synthesis of heterocycles using picolinium bromide derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures with potential antimicrobial activities. The study underscores the regioselectivity and stereochemistry of reactions involving picolinium derivatives, leading to novel compounds with promising biological activities (Darwish, 2008).

Catalytic Applications in Synthesis

Schubert et al. (2000) in Organic Letters discuss the use of bromo-picoline and tributyltin-picoline building blocks for Stille-type cross-coupling reactions, showcasing the role of picoline derivatives in synthesizing various bipyridines, which are crucial for developing new ATRP catalysts. This illustrates the compound's significance in catalysis and polymer science (Schubert, Eschbaumer, & Heller, 2000).

Photophysical Properties for Material Science

Lin et al. (2016) in the Russian Journal of General Chemistry synthesized and characterized green-emitting phosphorescent Ir(III) complexes using picolinate ligands. These complexes exhibit potential for OLED applications due to their favorable photophysical properties, highlighting the relevance of picoline derivatives in developing advanced luminescent materials (Lin et al., 2016).

Advanced Coordination Chemistry

Davidson et al. (2018) in Organometallics explored the emission tuning of Ir(N∧C)2(pic)-based complexes by modifying picolinate ligands, demonstrating the compound's utility in fine-tuning the luminescent properties of metal complexes for potential applications in OLED devices (Davidson, Hsu, Yufit, & Beeby, 2018).

Catalysis and Organic Transformations

Research by Honda et al. (2014) in the Journal of Catalysis discussed the synthesis of organic carbonates from CO2 and alcohols over CeO2 with 2-cyanopyridine, showcasing the compound's application in environmentally benign catalysis by facilitating CO2 utilization (Honda et al., 2014).

Safety and Hazards

“2-Bromo-5-cyano-4-picoline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has a GHS07 safety symbol, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-cyano-4-picoline is the tyrosine kinase enzyme . This enzyme plays a crucial role in the signal transduction pathways, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the phosphorylation of tyrosine residues in proteins, a key step in signal transduction .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and proliferation. By inhibiting tyrosine kinase, the compound can disrupt these pathways, potentially leading to the suppression of cellular proliferation .

Pharmacokinetics

This suggests that it can be absorbed via the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cellular proliferation. In preclinical studies, the compound has shown effectiveness in the treatment of conditions like arthritis, which involve abnormal cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor safe handling, it is recommended to use this compound in a well-ventilated place and avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-cyano-4-picoline plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. Tyrosine kinases are enzymes that transfer a phosphate group from ATP to a tyrosine residue in a protein. This phosphorylation event is crucial for the activation of many signaling pathways that regulate cell division, growth, and differentiation. By binding to the ATP binding site of tyrosine kinases, this compound prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways . This compound interacts with various enzymes, proteins, and other biomolecules involved in these pathways, making it a potent inhibitor of cellular proliferation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the activity of tyrosine kinases, which are key regulators of cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. Additionally, this compound can impact gene expression by preventing the activation of transcription factors that are normally activated by tyrosine kinase signaling . This compound also affects cellular metabolism by altering the activity of metabolic enzymes that are regulated by tyrosine kinase signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP binding site of tyrosine kinases. This binding prevents the transfer of a phosphate group from ATP to a tyrosine residue in a protein, thereby inhibiting the phosphorylation of target proteins . This inhibition disrupts the activation of downstream signaling pathways that are essential for cell division, growth, and differentiation. Additionally, this compound can modulate gene expression by preventing the activation of transcription factors that are regulated by tyrosine kinase signaling. This compound may also interact with other biomolecules, such as enzymes and proteins, to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of tyrosine kinase activity, which can have long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged treatment with this compound can lead to a decrease in cell proliferation and an increase in apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a certain dosage is required to achieve a significant inhibitory effect on tyrosine kinase activity . It is important to carefully determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those regulated by tyrosine kinases. This compound interacts with enzymes and cofactors that are involved in the phosphorylation of target proteins . By inhibiting tyrosine kinase activity, this compound can alter metabolic flux and affect the levels of metabolites in cells. This compound may also influence the activity of other metabolic enzymes that are regulated by tyrosine kinase signaling, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can affect its activity and function. For example, the compound may accumulate in specific cellular compartments where tyrosine kinases are localized, enhancing its inhibitory effects on these enzymes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with tyrosine kinases and other biomolecules involved in signaling pathways. The subcellular localization of this compound can affect its ability to inhibit tyrosine kinase activity and modulate cellular processes.

Properties

IUPAC Name

6-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUDYHHQMIRPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652048
Record name 6-Bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-35-0
Record name 6-Bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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